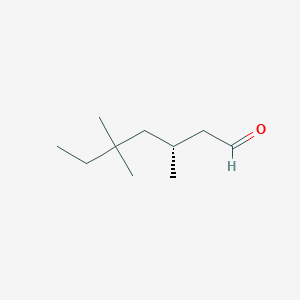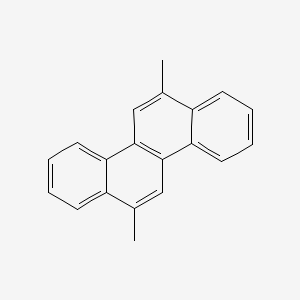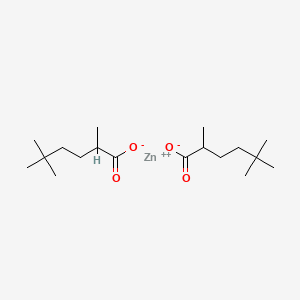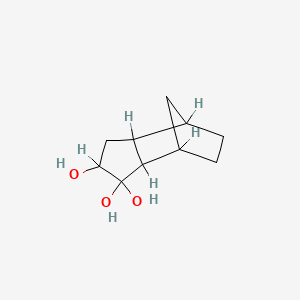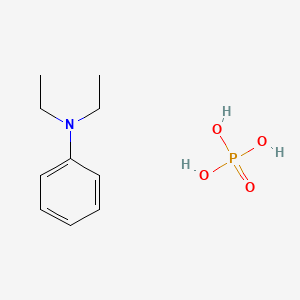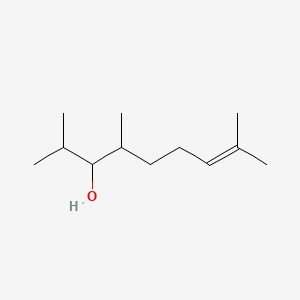
2,4,8-Trimethylnon-7-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trimethylnon-7-en-3-ol is an organic compound with the molecular formula C12H24O. It is a monohydric alcohol characterized by the presence of three methyl groups and a double bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnon-7-en-3-ol typically involves the use of starting materials such as nonene and methylating agents. One common method includes the alkylation of nonene with methyl groups under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the addition of methyl groups at specific positions on the nonene molecule .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from reaction mixtures. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Trimethylnon-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trimethylnon-7-en-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,8-Trimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,8-Trimethyl-7-nonen-2-ol
- 2,6,7-Trimethyl-nonen-1-ol
- 2,6,8-Trimethyl-nonen-2-ol
Uniqueness
2,4,8-Trimethylnon-7-en-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of methyl groups and a double bond makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
27243-08-9 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2,4,8-trimethylnon-7-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-9(2)7-6-8-11(5)12(13)10(3)4/h7,10-13H,6,8H2,1-5H3 |
InChI-Schlüssel |
QVHCKTZIQCDTFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


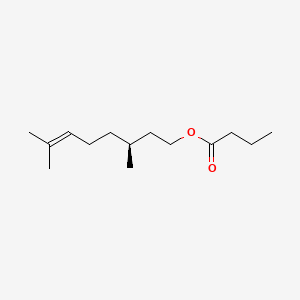
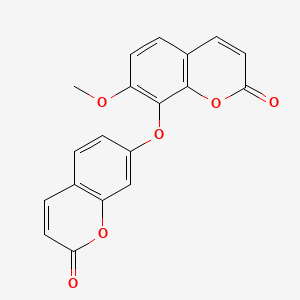
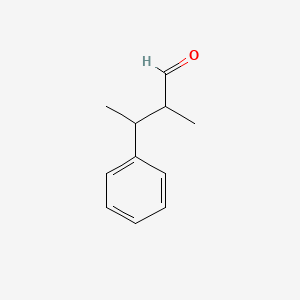
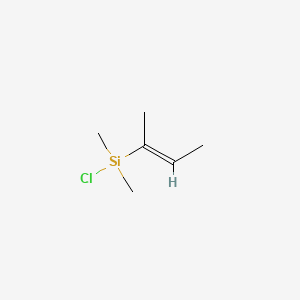
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)

